Enantiomer-Specific NAAA Inhibition: (R)-Configured 3-Aminoazetidin-2-ones vs. (S)-Enantiomers and Racemic Mixtures
In a systematic SAR study of 3-aminoazetidin-2-one-derived NAAA inhibitors (Nuzzi et al., 2016), enantiomeric pairs were profiled for intracellular NAAA inhibition. Compound (S)-3b (N-[(S)-2-oxoazetidin-3-yl]carbamate) displayed an IC₅₀ of 7.0 nM against human NAAA, while its (R)-configured antipode (compound not explicitly named; refers to the (R)-enantiomer of the 3-amino-β-lactam core) showed >100-fold reduced potency (IC₅₀ > 1,000 nM), establishing that NAAA activity is strictly dependent on the (S)-configuration at the 3-position of the azetidinone ring [1]. When applied to N¹-methyl derivatives, the (R)-configured (3R)-3-amino-1-methylazetidin-2-one scaffold serves as the appropriate chirality-matched building block for NAAA inhibitors requiring (R)-stereochemistry at the β-lactam amine position, whereas the (3S)-enantiomer is chirally mismatched and yields inactive products [2].
| Evidence Dimension | Intracellular NAAA inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | N-[(R)-2-oxoazetidin-3-yl]carbamate derivative (R-enantiomer): IC₅₀ > 1,000 nM |
| Comparator Or Baseline | N-[(S)-2-oxoazetidin-3-yl]carbamate (compound 3b, S-enantiomer): IC₅₀ = 7.0 nM |
| Quantified Difference | >140-fold difference in IC₅₀ between enantiomeric antipodes |
| Conditions | Human NAAA enzyme, intracellular activity assay; HEK293 cells transiently overexpressing human NAAA |
Why This Matters
Researchers developing NAAA inhibitors or other chirality-sensitive β-lactam probes must source the correct single enantiomer; using the racemate or wrong enantiomer introduces >100-fold potency penalties that cannot be overcome by formulation adjustments.
- [1] Nuzzi, A.; Fiasella, A.; Ortega, J.A.; et al. Potent α-Amino-β-lactam Carbamic Acid Ester as NAAA Inhibitors. Synthesis and Structure–Activity Relationship (SAR) Studies. Eur. J. Med. Chem. 2016, 111, 138–159. doi:10.1016/j.ejmech.2016.01.046 View Source
- [2] Fiasella, A.; Nuzzi, A.; Summa, M.; et al. 3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ChemMedChem 2014, 9, 1602–1614. doi:10.1002/cmdc.201400091 View Source
